molecular formula C9H12N2O3 B15332809 Ethyl 4-amino-6-methoxynicotinate

Ethyl 4-amino-6-methoxynicotinate

Cat. No.: B15332809
M. Wt: 196.20 g/mol
InChI Key: GWXDXZAQFKWMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-6-methoxynicotinate (CAS No. 2106770-79-8) is a substituted nicotinate derivative featuring an amino group at the 4-position, a methoxy group at the 6-position, and an ethyl ester at the 3-position of the pyridine ring. Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-amino-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)6-5-11-8(13-2)4-7(6)10/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

GWXDXZAQFKWMAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1N)OC

Origin of Product

United States

Scientific Research Applications

Ethyl 4-amino-6-methoxynicotinate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

  • Industry: The compound finds use in the chemical industry for the production of various intermediates and fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-amino-6-methoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Ethyl 4-amino-6-methoxynicotinate with structurally related compounds, highlighting substituent differences, synthesis yields, and key properties:

Compound Name Substituents (Positions) Melting Point (°C) Synthesis Yield Key Features References
This compound 4-NH₂, 6-OCH₃, 3-COOEt Not reported Not reported Ethyl ester; methoxy enhances stability
Ethyl 2-amino-6-methyl-4-phenylnicotinate 2-NH₂, 6-CH₃, 4-Ph, 3-COOEt 139 52% Phenyl group increases steric bulk
Ethyl 2-amino-4-ethyl-6-methylnicotinate 2-NH₂, 4-CH₂CH₃, 6-CH₃, 3-COOEt 141 54% Ethyl substituent alters electronic effects
Methyl 4-amino-6-methylnicotinate 4-NH₂, 6-CH₃, 3-COOMe Not reported Not reported Methyl ester reduces lipophilicity
Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate 5-CN, 6-(benzylpiperidinyl), 2-CH₃, 4-Ph 170–172 74% Cyano and benzylpiperidinyl enhance bioactivity
Methyl 6-methoxynicotinate 6-OCH₃, 3-COOMe Not reported Not reported Lacks amino group; reduced basicity

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